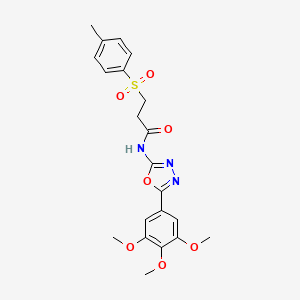

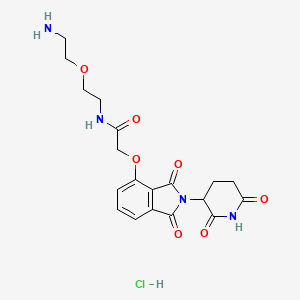

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

カタログ番号 B2833944

CAS番号:

1223573-23-6

分子量: 197.234

InChIキー: RBUKQSYGWHYKQQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate” is a building block used as a precursor to the synthesis of thia and oxa-azaspiro .

Synthesis Analysis

This compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis

The molecular formula of “this compound” is C12H19NO4 . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .Chemical Reactions Analysis

As a precursor, it can be used in the synthesis of thia and oxa-azaspiro . It can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a specific gravity of 1.06 and a refractive index of 1.47 . It should be stored under inert gas and is sensitive to moisture .科学的研究の応用

Synthesis and Chemical Properties

- Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation on azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine ring systems M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, Organic Letters, 2009.

- Yadav and Sriramurthy (2005) investigated silylmethyl-substituted aziridine and azetidine for formal cycloaddition reactions, demonstrating their efficiency in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, thereby showcasing the versatility of azetidine derivatives in synthetic organic chemistry V. Yadav, V. Sriramurthy, Journal of the American Chemical Society, 2005.

Applications in Synthetic and Medicinal Chemistry

- Ji, Wojtas, and Lopchuk (2018) developed an improved, gram-scale synthesis of protected 3-haloazetidines, vital intermediates for preparing high-value azetidine-3-carboxylic acid derivatives. This method underscores the importance of azetidine derivatives as versatile building blocks in medicinal chemistry Y. Ji, L. Wojtas, J. Lopchuk, Arkivoc, 2018.

- The study by Sajjadi and Lubell (2008) on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids presents azetidine analogs with heteroatomic side chains, designed to serve as tools for studying the influence of conformation on peptide activity Z. Sajjadi, W. Lubell, The Journal of Peptide Research, 2008.

Novel Synthetic Approaches

- Armstrong and Ferguson (2012) demonstrated the high trans-selectivity aziridination of tert-butyl cinnamates, leading to versatile synthetic building blocks capable of undergoing highly selective ring-opening reactions. This research highlights the synthetic utility of N-unfunctionalized aziridines derived from azetidine precursors A. Armstrong, A. Ferguson, Beilstein Journal of Organic Chemistry, 2012.

Structural and Mechanistic Insights

- The work by Karimi and Långström (2002) on synthesizing a novel ligand for nicotinic receptors illustrates the strategic use of azetidine derivatives in creating compounds with potential applications in neuroscience, specifically targeting nicotinic receptors F. Karimi, B. Långström, Journal of Labelled Compounds and Radiopharmaceuticals, 2002.

特性

IUPAC Name |

tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUKQSYGWHYKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

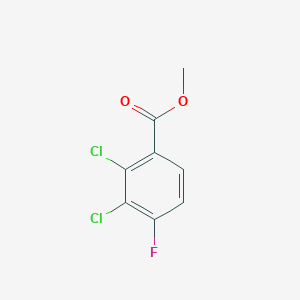

Methyl 2,3-dichloro-4-fluorobenzoate

1214324-39-6

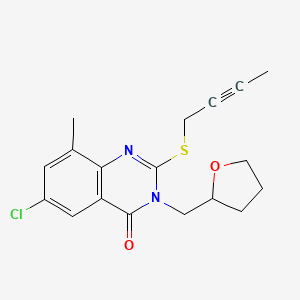

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)

methanethione](/img/structure/B2833872.png)

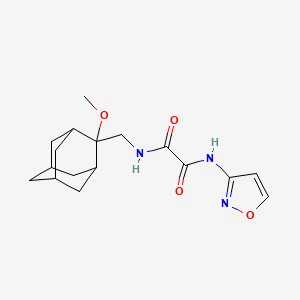

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)

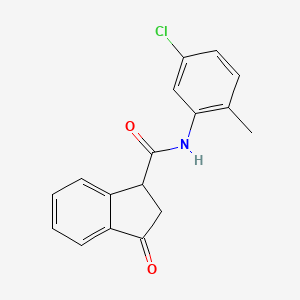

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)